molecular formula C22H16F3N3O3S2 B269888 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Numéro de catalogue B269888
Poids moléculaire: 491.5 g/mol
Clé InChI: FFZBHMKRPYUAPH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide, also known as PBIT, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in cancer treatment. PBIT is a small molecule inhibitor of the transcription factor HIF-1α, which is a key regulator of tumor growth and angiogenesis.

Mécanisme D'action

2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide acts as a small molecule inhibitor of HIF-1α by binding to its transcriptional activation domain. HIF-1α is a transcription factor that regulates the expression of genes involved in tumor growth and angiogenesis. The inhibition of HIF-1α by 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide leads to the suppression of these genes, resulting in the inhibition of tumor growth and angiogenesis.
Biochemical and Physiological Effects
2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. In addition to its inhibition of HIF-1α, 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to induce apoptosis, inhibit cell proliferation, and enhance the efficacy of chemotherapy and radiotherapy. 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has also been shown to reduce the expression of several angiogenic factors, including VEGF and bFGF.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is its specificity for HIF-1α. Unlike other HIF-1α inhibitors, 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide does not inhibit other transcription factors or signaling pathways. This specificity makes 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide an attractive candidate for cancer treatment. However, one limitation of 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is its low solubility in aqueous solutions, which can limit its use in in vitro experiments.

Orientations Futures

For research on 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide include the development of more potent and selective HIF-1α inhibitors, investigation of its potential use in combination with other cancer treatments, and evaluation of its safety and efficacy in clinical trials.

Méthodes De Synthèse

The synthesis of 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves several steps, including the reaction of 2-mercaptobenzimidazole with 4-trifluoromethylphenylacetic acid, followed by the reaction of the resulting product with phenylsulfonyl chloride. The final product is obtained through recrystallization from a suitable solvent. The synthesis of 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has been reported in several scientific journals, and the compound has been synthesized in both small and large scales.

Applications De Recherche Scientifique

2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has been extensively studied in the scientific community due to its potential use in cancer treatment. HIF-1α is overexpressed in many types of cancer, and its inhibition has been shown to suppress tumor growth and angiogenesis. 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to inhibit HIF-1α activity in several cancer cell lines, including breast, lung, and prostate cancer. In addition, 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models of cancer.

Propriétés

Nom du produit

2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Formule moléculaire

C22H16F3N3O3S2

Poids moléculaire

491.5 g/mol

Nom IUPAC

2-[1-(benzenesulfonyl)benzimidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H16F3N3O3S2/c23-22(24,25)16-10-4-5-11-17(16)26-20(29)14-32-21-27-18-12-6-7-13-19(18)28(21)33(30,31)15-8-2-1-3-9-15/h1-13H,14H2,(H,26,29)

Clé InChI

FFZBHMKRPYUAPH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F

SMILES canonique

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.